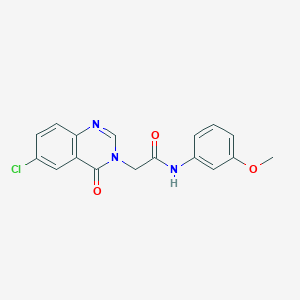
N-(4-pentylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pentylphenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 4-pentylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-pentylphenyl)-2-phenylacetamide typically involves the reaction of 4-pentylphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{4-pentylphenylamine} + \text{phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-pentylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-pentylphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of N-(4-pentylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(4-pentylphenyl)-2-phenylacetamide: Characterized by the presence of a phenylacetamide group.
N-(4-pentylphenyl)-2-phenylpropionamide: Similar structure but with a propionamide group.
N-(4-pentylphenyl)-2-phenylbutyramide: Similar structure but with a butyramide group.
Uniqueness: this compound is unique due to its specific combination of the phenylacetamide group and the 4-pentylphenyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-(4-pentylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C19H23NO/c1-2-3-5-8-16-11-13-18(14-12-16)20-19(21)15-17-9-6-4-7-10-17/h4,6-7,9-14H,2-3,5,8,15H2,1H3,(H,20,21) |
InChI-Schlüssel |
HXQFIERUBIVNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)
![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)
![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
